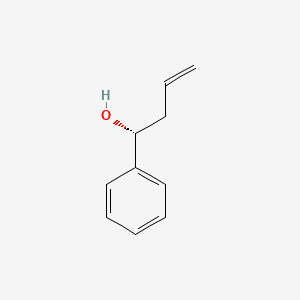

(1R)-1-phenylbut-3-en-1-ol

Description

Significance of Chiral Homoallylic Alcohols in Synthetic Methodologies

Chiral homoallylic alcohols are a critical class of molecules in organic synthesis, serving as key precursors to a variety of important structural motifs found in natural products and biologically active compounds. researchgate.netnih.gov The alkene and alcohol functionalities can be readily and selectively manipulated to introduce new stereocenters and functional groups. hbni.ac.in For instance, the double bond can undergo reactions such as ozonolysis to yield aldehydes, while the alcohol can be oxidized to a ketone or serve as a handle for substitution reactions. The inherent chirality of these alcohols allows for the synthesis of enantiomerically pure products, which is often a crucial requirement for pharmaceutical applications.

The strategic importance of chiral homoallylic alcohols is underscored by their frequent appearance as key intermediates in the total synthesis of complex natural products. researchgate.net Their ability to be transformed into various other functional groups with high stereocontrol makes them indispensable in the construction of polyketide-based natural products and alkaloids. nih.govbeilstein-journals.org

Role of (1R)-1-Phenylbut-3-en-1-ol as a Versatile Chiral Building Block

This compound stands out as a particularly useful chiral building block due to the specific combination of its phenyl and vinyl groups. The phenyl group provides a rigid scaffold and can influence the stereochemical outcome of reactions at adjacent centers. The terminal alkene is amenable to a wide range of transformations, including but not limited to:

Oxidative Cleavage: Reaction with ozone or other oxidizing agents cleaves the double bond to afford a chiral aldehyde, a valuable synthon for further elaboration.

Hydroboration-Oxidation: This two-step process converts the alkene into a primary alcohol, extending the carbon chain and introducing a new functional group.

Epoxidation: The formation of a chiral epoxide from the alkene provides a versatile intermediate for the introduction of various nucleophiles with high regioselectivity and stereocontrol.

Metathesis Reactions: The terminal alkene can participate in various metathesis reactions, enabling the formation of new carbon-carbon bonds and the construction of complex ring systems.

The presence of the chiral hydroxyl group allows for diastereoselective reactions on the neighboring alkene, further enhancing the synthetic utility of this building block.

Current Research Landscape in Asymmetric Synthesis and Transformations of Allylic Alcohols

The field of asymmetric synthesis continues to evolve, with a significant focus on the development of new and efficient methods for the preparation and transformation of chiral allylic and homoallylic alcohols. researchgate.netresearchgate.net Current research efforts are largely directed towards several key areas:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, for the enantioselective synthesis of allylic alcohols from prochiral starting materials is a major area of investigation. nih.govbohrium.com This includes asymmetric allylation of carbonyl compounds and the asymmetric reduction of α,β-unsaturated ketones. researchgate.net

Stereoconvergent Reactions: Methods that can convert a racemic mixture of an allylic alcohol into a single enantiomer of a product are highly sought after. researchgate.net

Tandem and Cascade Reactions: The design of reaction sequences where multiple transformations occur in a single pot, often catalyzed by a single catalyst, offers significant advantages in terms of efficiency and sustainability. researchgate.net

Green Chemistry Approaches: There is a growing emphasis on developing synthetic methods that are more environmentally friendly, for example, by using free allylic alcohols directly as alkylating agents to minimize waste. nih.govacs.org

Recent advances have seen the development of sophisticated catalytic systems based on metals like iridium, rhodium, and palladium, which enable a wide range of enantioselective transformations of allylic alcohols with high levels of control. researchgate.netnih.gov These transformations include isomerization, amination, and alkylation reactions, further expanding the synthetic utility of chiral allylic alcohols like this compound. bohrium.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(1R)-1-phenylbut-3-en-1-ol |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2/t10-/m1/s1 |

InChI Key |

RGKVZBXSJFAZRE-SNVBAGLBSA-N |

Isomeric SMILES |

C=CC[C@H](C1=CC=CC=C1)O |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r 1 Phenylbut 3 En 1 Ol and Its Stereoisomers

Catalytic Asymmetric Allylation Reactions

Catalytic asymmetric allylation of benzaldehyde (B42025) is a direct and efficient route to optically active 1-phenylbut-3-en-1-ol. Various catalytic systems have been developed to achieve high enantioselectivity and yield.

Indium-Mediated Barbier-Type Allylation for Enantioselective Formation

Indium-mediated Barbier-type allylations offer a reliable method for the synthesis of homoallylic alcohols. nih.govthieme-connect.de This one-pot reaction involves the addition of an allyl halide to an aldehyde in the presence of indium metal. nih.govmdpi.com The use of chiral ligands can induce enantioselectivity, providing access to chiral alcohols like (1R)-1-phenylbut-3-en-1-ol.

The reaction is typically performed in a suitable solvent, and the choice of solvent can influence the nature of the organoindium intermediate. nih.gov For instance, in polar aprotic solvents, an allylindium(III) species is suggested as the active allylating intermediate. nih.gov The addition of chiral additives, such as cinchonidine, has been shown to induce asymmetry, with enantiomeric excesses of up to 62% being reported in a binary solvent system of an ionic liquid and dichloromethane. mdpi.com The reaction tolerates various functional groups, making it a versatile synthetic tool. nih.gov

Table 1: Indium-Mediated Asymmetric Allylation of Benzaldehyde

| Catalyst/Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Indium / Cinchonidine | [bmim][OTf] / CH₂Cl₂ | - | 62 | mdpi.com |

| Indium / 2-amino-1,2-diphenylethanol | THF | up to 99 | up to 93 | nih.govthieme-connect.de |

Rhodium-Catalyzed Asymmetric Approaches

Rhodium catalysis provides powerful methods for the asymmetric synthesis of chiral compounds. scholaris.ca In the context of synthesizing molecules structurally related to 1-phenylbut-3-en-1-ol, rhodium-catalyzed asymmetric reactions, such as the dehydrocoupling of secondary phosphines and reductive hydroformylation of enamides, have been developed to create chiral centers with high control. nsf.govnih.gov While not a direct allylation of benzaldehyde, these methods showcase the capability of rhodium catalysts to generate stereocenters in various molecular scaffolds. For instance, rhodium-catalyzed asymmetric dehydrocoupling has been used to synthesize P-stereogenic diphospholanes. nsf.gov Furthermore, a highly enantioselective rhodium-catalyzed reductive hydroformylation of α-substituted enamides has been developed to produce chiral 1,3-amino alcohols. nih.gov

Lewis Acid Catalysis Employing Chiral Ligand Systems (e.g., Scandium Triflate with BODOL Ligands)

Lewis acid catalysis is a cornerstone of organic synthesis, and the use of chiral Lewis acids can facilitate enantioselective transformations. Scandium(III) triflate [Sc(OTf)₃] is a particularly effective and water-resistant Lewis acid catalyst. researchgate.netexlibrisgroup.com Its stability and high catalytic activity make it suitable for a range of reactions, including aldol (B89426) and Diels-Alder reactions. researchgate.net

In the context of allylation, scandium triflate, when combined with chiral ligands such as BODOL (2,2'-(benzene-1,2-diyldioxy)bis(diphenylmethanol)) derivatives, can catalyze the asymmetric addition of allylating agents to aldehydes. The enantioselectivity of these reactions is highly dependent on the catalyst system, and systems employing BODOL ligands with scandium triflate have been noted for their effectiveness.

Chiral Diamine-Mediated Allyltrichlorosilane (B85684) Additions

The addition of allyltrichlorosilane to aldehydes, mediated by a chiral catalyst, is an effective method for synthesizing homoallylic alcohols with high enantiopurity. Chiral diamines can be employed as organocatalysts in this transformation. For instance, a chiral organic material derived from BINAPO and a triamine has been shown to catalyze the asymmetric allylation of various aromatic aldehydes with allyltrichlorosilane, demonstrating the potential of such systems in heterogeneous catalysis. acs.org

Stereoselective Reduction of Ketone Precursors

An alternative strategy for the synthesis of 1-phenylbut-3-en-1-ol and its stereoisomers involves the stereoselective reduction of a corresponding ketone precursor.

Diastereoselective Reduction of 1-Phenylbutane-1,3-diones (e.g., Lithium Aluminum Hydride Reductions)

The reduction of β-diketones, such as 1-phenylbutane-1,3-dione, with reducing agents like lithium aluminum hydride (LAH), can lead to the formation of diols and other reduction products. researchgate.netni.ac.rsresearchgate.net The product distribution is dependent on the tautomeric equilibrium of the β-diketone. researchgate.netresearchgate.net The diketo form is typically reduced to the corresponding diol, while the keto-enol form can lead to elimination products such as unsaturated ketones and alcohols. researchgate.net

Studies on the LAH reduction of 1-phenylbutane-1,3-dione have shown that the reaction yields a complex mixture of products, including phenylbutenols and phenylbutenones. ni.ac.rsresearchgate.net It has been observed that LAH preferentially reduces the carbonyl group that is more distant from the phenyl group. ni.ac.rsresearchgate.net While this method can produce a variety of related structures, achieving high diastereoselectivity for a specific diol can be challenging.

Table 2: Products from the LAH Reduction of 1-Phenylbutane-1,3-dione

| Product | Class |

| Phenylbut(en)ols | Alcohol |

| Phenylbut(en)ones | Ketone |

| Phenylbutane-1,3-diol | Diol |

Enzymatic Reduction Strategies for Regio- and Enantioselectivity

Enzymatic reduction of prochiral ketones represents a powerful strategy for the asymmetric synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs), in particular, have been employed for the stereoselective reduction of corresponding ketones to produce this compound.

For instance, a variant of Lactobacillus kefir ADH (Lk-ADH) has been characterized for its biocatalytic potential in the stereoselective reduction of a range of prochiral carbonyl substrates. nih.gov This enzyme, expressed as a whole-cell biocatalyst in E. coli, demonstrates anti-Prelog (R)-specificity, making it suitable for the synthesis of (R)-alcohols. nih.gov While high stereoselectivity (88–98% enantiomeric excess, ee) was noted for several substrates, including (E)-4-phenylbut-3-en-2-one, the specific yield and ee for the reduction leading to this compound require targeted investigation. nih.gov

The regioselective and stereoselective reduction of α,β-unsaturated ketones, such as (E)-4-phenylbut-3-en-2-one, can be challenging. researchgate.net However, whole-cell biocatalysts, like Weissella cibaria N9, have shown excellent conversion and regioselectivity in reducing this substrate to the corresponding (S,E)-4-phenylbut-3-en-2-ol. researchgate.net This highlights the potential of microbial reductases to control both chemo- and stereoselectivity. Further screening and engineering of enzymes could lead to biocatalysts capable of directly producing this compound with high purity from a suitable precursor.

Chiral Resolution Techniques

Kinetic resolution using lipases is a widely adopted and effective method for separating enantiomers of racemic alcohols. This technique relies on the differential rate of acylation or deacylation of the two enantiomers catalyzed by the enzyme.

Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a prominent biocatalyst for the resolution of racemic 1-phenylbut-3-en-1-ol. researchgate.net In a typical transesterification reaction, the lipase selectively acylates one enantiomer, leaving the other unreacted. For example, the acylation of racemic 1-phenylbut-3-en-2-ol (B2946043) catalyzed by Novozym 435 can yield esters and the remaining alcohols with high enantiomeric excess (91-100% ee). researchgate.net Similarly, Burkholderia cepacia lipase (Amano PS) has been effective in the asymmetric transesterification of related secondary alcohols. researchgate.net

The choice of acyl donor and solvent significantly impacts the efficiency and enantioselectivity of the resolution. Vinyl acetate (B1210297) is a commonly used and effective acyl donor due to the irreversible nature of the reaction. thieme-connect.debeilstein-journals.org The enantioselectivity of the process, quantified by the enantiomeric ratio (E-value), can be very high. For instance, the resolution of racemic 1-phenylbut-3-en-1-ol acetate using Candida antarctica lipase B (CAL-B) has been reported to have an E-value greater than 200.

A study on the chemoenzymatic synthesis of the ceramide trafficking inhibitor HPA-12 utilized lipase-catalyzed acylation of racemic 1-phenylbut-3-en-1-ol. beilstein-journals.org Using various lipases and vinyl acetate in diisopropyl ether, the (S)-alcohol and (R)-acetate were successfully resolved. beilstein-journals.org

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylbut-3-en-1-ol

| Lipase | Acyl Donor | Solvent | Products | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase B (CAL-B) | Vinyl Acetate | Diisopropyl ether | (S)-1-phenylbut-3-en-1-ol and (R)-1-phenyl-but-3-en-1-yl acetate | >99% for (S)-alcohol, >99% for (R)-acetate | beilstein-journals.org |

| Amano Lipase PS-C I | Vinyl Acetate | Diisopropyl ether | (S)-1-phenylbut-3-en-1-ol and (R)-1-phenyl-but-3-en-1-yl acetate | 98% for (S)-alcohol, 99% for (R)-acetate | beilstein-journals.org |

| Amano Lipase AK | Vinyl Acetate | Diisopropyl ether | (S)-1-phenylbut-3-en-1-ol and (R)-1-phenyl-but-3-en-1-yl acetate | 98% for (S)-alcohol, 99% for (R)-acetate | beilstein-journals.org |

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful analytical and preparative technique for the separation of enantiomers. csfarmacie.cz For 1-phenylbut-3-en-1-ol, polysaccharide-based chiral columns are particularly effective.

The separation of the enantiomers of 1-phenylbut-3-en-1-ol has been successfully achieved using a Chiralcel OD-H column. With a mobile phase of hexane (B92381) and isopropanol (B130326) (98:2), the (R)-enantiomer and (S)-enantiomer show distinct retention times of 17.5 minutes and 20.9 minutes, respectively. Another example reports the use of a Daicel Chiracel™ OD-H column with 3% isopropanol in hexanes, where the retention times were 21.15 minutes for the (R)-enantiomer and 23.40 minutes for the (S)-enantiomer, achieving a high enantiomeric excess of 98% for the (S)-enantiomer. pitt.edu

The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. scas.co.jp The interactions between the enantiomers and the chiral selector of the CSP, which can include hydrogen bonding, π-π interactions, and steric effects, govern the separation mechanism. scas.co.jp

Table 2: Chiral HPLC Separation of 1-Phenylbut-3-en-1-ol Enantiomers

| Chiral Stationary Phase | Mobile Phase | Retention Time (R)-enantiomer | Retention Time (S)-enantiomer | Reference |

| Chiralcel OD-H | Hexane/i-PrOH (98:2) | 17.5 min | 20.9 min | |

| Daicel Chiracel™ OD-H | Hexane/i-PrOH (97:3) | 21.15 min | 23.40 min | pitt.edu |

| CHIRALCEL AD-H | n-Hexane/Isopropanol | Not specified | Not specified | beilstein-journals.org |

Synthetic Approaches Utilizing Activated Reagents and Optimized Conditions

Highly reactive metals, such as Rieke zinc, offer significant advantages in the synthesis of organometallic reagents, which can then be used in the formation of alcohols like 1-phenylbut-3-en-1-ol. Rieke zinc is prepared by the reduction of a zinc salt, typically ZnCl₂, with an alkali metal, such as lithium naphthalenide, resulting in a highly active zinc powder. rsc.org

This activated zinc readily undergoes oxidative addition to organic halides under mild conditions. In the context of synthesizing homoallylic alcohols, Rieke zinc can facilitate the Barbier-type reaction between an aldehyde and an allyl halide. For example, the reaction of benzaldehyde with allyl bromide in the presence of zinc powder yields 1-phenylbut-3-en-1-ol. beilstein-journals.org The high reactivity of Rieke zinc can lead to higher yields and shorter reaction times compared to conventional zinc dust. researchgate.net

While allylic zinc reagents are readily prepared, the use of substituted allylic halides can sometimes lead to homocoupling byproducts. acs.org However, methods utilizing LiCl to mediate the insertion of zinc dust into allylic chlorides have been shown to be effective in preparing a variety of substituted allylic zinc reagents with reduced homocoupling. acs.org

The choice of solvent and the use of additives can have a profound impact on the efficiency and selectivity of the synthesis of this compound.

In organometallic additions to aldehydes, the solvent can influence the reactivity of the organometallic reagent and the stability of the transition state. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the metal cation, enhancing the nucleophilicity of the organic group. acs.org

Additives can also play a crucial role. In Grignard-like reactions, the addition of a chiral ligand can induce asymmetry. For example, the use of (R)-BINOL as a chiral ligand in the reaction of a Grignard reagent with a ketone has been shown to yield the corresponding alcohol with high enantiomeric excess. Furthermore, in reactions involving organozinc reagents, the addition of lithium chloride (LiCl) has been found to facilitate the formation of the organozinc species and improve reaction yields. acs.org In some cases, water-tolerant Lewis acids like Yb(OTf)₃ can catalyze Grignard-type additions in aqueous media, offering a more environmentally friendly approach.

Chemical Transformations and Reaction Mechanisms of 1r 1 Phenylbut 3 En 1 Ol

Stereocontrolled Functionalization and Cyclization Reactions

The presence of a chiral center in (1R)-1-phenylbut-3-en-1-ol allows for diastereoselective reactions, where the existing stereochemistry directs the formation of new stereocenters. This substrate is particularly useful in cyclization reactions, leading to the formation of valuable heterocyclic structures.

A significant transformation of chiral homoallylic alcohols like this compound is the one-pot diastereoselective carboxylation/bromocyclization, which yields functionalized chiral syn-1,3-diol derivatives. This methodology provides a powerful route to important structural motifs found in numerous natural products and pharmaceuticals. researchgate.net The reaction proceeds with both high relative and absolute stereocontrol.

The process involves the chemical fixation of carbon dioxide and subsequent bromocyclization. This one-pot synthesis has been shown to produce syn-1,3-diol derivatives in high yields and with excellent diastereoselectivity. researchgate.net For chiral homoallylic alcohols, this transformation can achieve greater than a 19:1 diastereomeric ratio (dr) and up to 91% yield. researchgate.net This method represents a significant advancement over traditional methods like the Narasaka-Prasad reduction, particularly for large-scale synthesis, as it avoids cryogenic conditions and the use of explosive reagents. researchgate.net

Table 1: Diastereoselective Carboxylation/Bromocyclization of Chiral Homoallylic Alcohols

| Feature | Result |

| Product | Chiral syn-1,3-diol derivatives |

| Key Transformation | One-pot CO2 fixation/bromocyclization |

| Diastereomeric Ratio (dr) | >19:1 |

| Yield | Up to 91% |

| Stereocontrol | High relative and absolute |

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone, yielding substituted tetrahydropyrans (THPs). For a substrate like this compound, this reaction proceeds via an oxocarbenium ion intermediate. The cyclization generally occurs in an endo fashion through a chair-like transition state, which dictates the stereochemical outcome. beilstein-journals.org

This transition state conformation typically places bulky substituents in equatorial positions to minimize steric strain, leading to the formation of cis-2,6-disubstituted tetrahydropyrans as the major product. beilstein-journals.org However, the stereochemical integrity of the reaction can be compromised by competing side reactions. One major issue is racemization, which can occur through a 2-oxonia-Cope rearrangement. nih.gov The propensity for racemization is influenced by reaction conditions such as temperature, solvent polarity, and the nature of the nucleophile used to trap the cyclized intermediate. nih.gov The use of confined chiral Brønsted acid catalysts can promote a more concerted pathway, enhancing stereospecificity and yielding products with high enantiomeric purity. acs.org

Table 2: Stereochemical Control in Prins Cyclization

| Factor | Influence on Stereochemical Outcome |

| Transition State | Chair-like conformation favors cis-isomers |

| Side Reactions | 2-Oxonia-Cope rearrangement can lead to racemization. nih.gov |

| Reaction Conditions | Lower temperatures and less polar solvents can preserve optical purity. nih.gov |

| Catalyst | Chiral confined acid catalysts can enforce a concerted mechanism, improving stereospecificity. acs.org |

A sophisticated strategy for stereoselective synthesis involving derivatives of this compound is the Olefin Isomerization-Claisen Rearrangement (ICR) sequence. This process typically begins with the formation of a di(allyl) ether from the parent alcohol. An Iridium(I) catalyst is then used to selectively isomerize one of the alkene moieties into a vinyl ether. nih.gov

This in situ-generated allyl vinyl ether is then poised to undergo a thermal beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, known as the Claisen rearrangement. This rearrangement proceeds through a highly ordered, chair-like transition state, which translates the stereochemistry of the starting material into the product with exceptional fidelity. The result is a highly diastereoselective formation of syn-2,3-dialkyl-4-pentenal derivatives. nih.govpitt.edu This ICR methodology provides a robust route to acyclic molecules with multiple, well-defined stereocenters, including quaternary carbons. pitt.edu

The terminal double bond in this compound can be activated by electrophilic iodine, initiating a cyclization cascade. In this iodocyclization reaction, the iodine source (e.g., I2) forms an iodonium (B1229267) ion intermediate across the double bond. The hydroxyl group of the alcohol then acts as an internal nucleophile, attacking the iodonium ion.

The regioselectivity of this intramolecular attack is governed by Baldwin's rules. For homoallylic alcohols, a 5-exo-tet cyclization is favored, leading to the formation of a five-membered tetrahydrofuran (B95107) ring rather than a six-membered tetrahydropyran (B127337) ring (6-endo-tet). The resulting product is a substituted iodomethyl-dihydrofuran. The stereochemistry of the starting alcohol directs the diastereoselectivity of the cyclization, leading to a specific arrangement of the substituents on the newly formed dihydrofuran ring.

Oxidation and Reduction Chemistry

The allylic alcohol moiety of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

The secondary alcohol in this compound is both allylic and benzylic, which makes it prone to oxidation. Selective oxidation of this group to the corresponding ketone, 1-phenylbut-3-en-1-one, without affecting the terminal alkene, is a key transformation. A variety of reagents can accomplish this, including manganese-based oxidants. For instance, strontium manganate (B1198562) (SrMnO4), often in the presence of a Lewis acid, has been shown to be an effective reagent for the oxidation of allylic and benzylic alcohols to their corresponding carbonyl compounds. semanticscholar.org This type of selective oxidation provides access to chiral enones, which are valuable intermediates in conjugate addition reactions and other synthetic transformations.

Chemoselective Reduction of Unsaturated Bonds

The selective reduction of the carbon-carbon double bond in homoallylic alcohols like this compound, while preserving the hydroxyl group, is a valuable transformation in organic synthesis. One effective method involves a ruthenium(II)-catalyzed isomerization/transfer hydrogenation tandem process. This approach utilizes the [{RuCl(μ-Cl)(η6-C6Me6)}2] catalyst to achieve selective reduction of the C=C bond in allylic and homoallylic alcohols. rsc.org

Another strategy for selective deoxygenation of the allylic hydroxyl group involves its conversion to an alkoxyalkyl ether, such as an ethoxyethyl (EE) or methoxymethyl (MOM) ether. This is followed by a palladium-catalyzed reduction using a reagent like lithium triethylborohydride (LiBHEt3). This method has proven to be general and selective for the deoxygenation of allylic alcohols. nih.govacs.org

In the context of α,β-unsaturated ketones, a metal-free method using in situ generated benzeneselenol (B1242743) from O-(tert-butyl) Se-phenyl selenocarbonate provides a facile and selective reduction of the C–C double bond. nih.gov While not directly applied to this compound, this highlights a chemoselective strategy for reducing unsaturated bonds in the presence of other functional groups.

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The synthesis of 1,4-enynes can be achieved through various catalytic methods. While direct application to this compound derivatives is not explicitly detailed, related transformations provide insight into potential synthetic routes. For instance, nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents has been shown to produce 1,4-enynes with high regio- and E/Z-selectivity for aryl-substituted allylic alcohols. rsc.orgrsc.org

A notable strategy for the synthesis of trisubstituted 1,3-enynes involves a palladium-catalyzed reaction between bromo-functionalized gem-diaryl ethylenes and propargylic alcohols. dicp.ac.cn A key step in the proposed mechanism is an aryl to vinyl 1,4-palladium migration. dicp.ac.cn This process is initiated by the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by cyclopalladation and subsequent protonation, which facilitates the 1,4-migration. dicp.ac.cn The use of an additive like 2-fluorophenol (B130384) can significantly improve the efficiency of this migration step. dicp.ac.cn This type of migration has also been utilized in Suzuki-Miyaura coupling reactions to create stereodefined multisubstituted olefins and 1,3-dienes. windows.netnih.gov

Stereoselective Formation of Vicinal Amino Alcohols

Vicinal amino alcohols are significant structural motifs in many biologically active molecules. rsc.orgrsc.orgresearchgate.net Several stereoselective methods have been developed for their synthesis, which could be conceptually applied to derivatives of this compound.

One approach involves the diastereoselective aza-Wacker cyclization of O-allyl hemiaminals derived from allylic alcohols. nih.gov This palladium-catalyzed aerobic oxidation reaction yields oxazolidine (B1195125) products with high diastereoselectivity, which can then be unmasked to reveal the vicinal amino alcohol. nih.gov Another strategy is the enantioselective radical C–H amination of alcohols. nih.gov This method utilizes a radical relay chaperone to facilitate regioselective hydrogen atom transfer, leading to the formation of chiral β-amino alcohols. nih.gov

Furthermore, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method employs an α-amino radical polar crossover strategy to control both chemical and stereochemical selectivity. westlake.edu.cn

Transformations Involving Nucleophilic Substitution of the Hydroxyl Group

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride or phosphorus tribromide can be used for this purpose, demonstrating the compound's potential for further chemical transformations.

A nickel-catalyzed arylative substitution of homoallylic alcohols provides a method to generate allylic arenes. nih.gov This reaction proceeds through a tandem isomerization of the homoallylic alcohol to an allylic alcohol, followed by an allylic arylation with an arylboron nucleophile. nih.gov The presence of p-methoxyphenylboronic acid is crucial for activating the in situ generated allylic alcohol. nih.gov

Reductive Functionalization of Dienes via Homoallylic Alcohol Derivatives

Homoallylic alcohols and their derivatives are valuable precursors in the reductive functionalization of dienes. A nickel-catalyzed reductive coupling of dienes and aldehydes, promoted by bis(pinacolato)diboron, leads to the diastereoselective formation of functionalized homoallylic alcohols. nih.govorganic-chemistry.org The reaction produces allyl boronic esters, which can be readily converted to the corresponding alcohols via oxidative workup. nih.govorganic-chemistry.org

In the context of reductive cross-coupling reactions, the functionalization of 1,5-diene-3-ols with alkynes can be controlled to achieve high site-selectivity. nih.gov The reaction exploits the enhanced reactivity of an allylic alcohol over a homoallylic alcohol, leading to the chemoselective formation of stereodefined skipped trienes. nih.gov

Mechanistic Elucidation and Kinetic Studies

The mechanisms of the transformations involving this compound and related homoallylic alcohols are often complex and have been the subject of detailed studies.

For the palladium-catalyzed aryl to vinyl 1,4-migration, a plausible mechanism involves the initial oxidative addition of a Pd(0) species to an aryl halide, followed by cyclopalladation to form a palladacycle. dicp.ac.cn Subsequent protonation of this intermediate, often assisted by an additive, leads to the 1,4-palladium migration. dicp.ac.cn Kinetic studies of the reaction between phenyl radicals and allene, a structurally related unsaturated system, have been conducted using cavity ring-down spectrometry to determine absolute rate constants. researchgate.net

In the nickel-catalyzed arylative substitution of homoallylic alcohols, the proposed mechanism involves two catalytic cycles. nih.gov The first cycle is the isomerization of the homoallylic alcohol to an allylic alcohol via the formation of a π-allyl-Ni(II) intermediate. nih.gov The second cycle involves the activation of the resulting allylic alcohol by a boronic acid, followed by transmetalation with the arylboron nucleophile and reductive elimination to yield the allylic arene product. nih.gov

The nickel-catalyzed, diboron-promoted coupling of dienes and aldehydes is suggested to proceed via σ-bond metathesis rather than a sequential diene diboration and subsequent aldehyde allylation. organic-chemistry.org

Detailed Reaction Mechanisms (e.g., Indium-mediated, Carboamination/Carboetherification)

Indium-Mediated Allylation

The formation of this compound can be achieved via the indium-mediated allylation of benzaldehyde (B42025). This reaction is typically performed as a Barbier-type reaction, where metallic indium, an allyl halide, and the aldehyde are combined in a single pot. The generally accepted mechanism proceeds through several key steps. Initially, oxidative addition of indium metal to the allyl halide forms an organoindium reagent, specifically an allylindium sesquihalide.

This allylindium species then coordinates to the carbonyl oxygen of benzaldehyde. The reaction is believed to proceed through a highly organized, six-membered cyclic transition state. In this transition state, the indium atom is coordinated to the carbonyl oxygen, and the allyl group is delivered to the carbonyl carbon. This cyclic arrangement accounts for the observed stereoselectivity in many indium-mediated allylations. For the synthesis of this compound, a chiral auxiliary or catalyst is required to control the facial selectivity of the attack on the prochiral benzaldehyde.

Palladium-Catalyzed Intramolecular Carboamination and Carboetherification

Derivatives of this compound can undergo palladium-catalyzed intramolecular carboamination and carboetherification reactions to form heterocyclic structures. These reactions involve the coupling of the alkene with a tethered aryl or vinyl halide. The mechanism of these transformations can be complex and highly dependent on the nature of the catalyst and substrate.

In a common mechanistic pathway for carboamination , a palladium(0) catalyst undergoes oxidative addition to an aryl or vinyl halide. The resulting palladium(II) species then coordinates to the pendant amine of the this compound derivative. This is followed by an intramolecular aminopalladation of the alkene, which can proceed with syn-stereochemistry. The resulting alkylpalladium(II) intermediate then undergoes C-C bond-forming reductive elimination to yield the cyclized product and regenerate the palladium(0) catalyst.

For carboetherification , the mechanism can be more varied. Depending on the ligands on the palladium catalyst, both syn- and anti-oxypalladation pathways have been observed in related systems. With monodentate phosphine (B1218219) ligands, a syn-addition pathway, similar to carboamination, is often proposed. This involves the formation of a palladium(II) alkoxide complex followed by intramolecular syn-oxypalladation and reductive elimination. However, with certain chelating ligands, an anti-addition mechanism may operate. This pathway is thought to involve a Wacker-type nucleophilic attack of the hydroxyl group on the palladium-coordinated alkene, leading to an anti-oxypalladation. Subsequent reductive elimination affords the cyclized ether product.

Theoretical studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating the regioselectivity and stereoselectivity of these palladium-catalyzed cyclizations by examining the energetics of the various possible reaction pathways and intermediates. nih.gov

| Reaction Type | Key Mechanistic Steps | Stereochemical Outcome (Common) |

| Indium-Mediated Allylation | Oxidative addition to form allylindium reagent; Coordination to carbonyl; Cyclic six-membered transition state. | Dependent on chiral control. |

| Pd-Catalyzed Carboamination | Oxidative addition; Coordination of amine; syn-Aminopalladation; Reductive elimination. | syn-Addition of amine and aryl/vinyl group. |

| Pd-Catalyzed Carboetherification | Oxidative addition; Coordination of alcohol; syn- or anti-Oxypalladation; Reductive elimination. | Dependent on catalyst; can be syn or anti. |

Isotopic Labeling Experiments for Mechanistic Pathway Determination (e.g., Deuterium (B1214612) Labeling)

Isotopic labeling, particularly with deuterium, is a powerful tool for elucidating the mechanisms of complex organic reactions. In the context of the chemical transformations of this compound derivatives, deuterium labeling has been crucial in determining the stereochemical course of palladium-catalyzed carboamination and carboetherification reactions.

By strategically placing deuterium atoms on the alkene of a substrate analogous to a derivative of this compound, the stereochemistry of the addition of the nitrogen or oxygen nucleophile and the carbon group across the double bond can be determined. For instance, in studies of related systems, the use of a substrate with a deuterium atom at a specific position on the terminal alkene allows for the distinction between a syn- or anti-addition pathway.

If the reaction proceeds via a syn-aminopalladation or syn-oxypalladation, the deuterium atom and the newly formed C-N or C-O bond will have a specific, predictable relative stereochemistry in the cyclized product. Conversely, an anti-addition pathway will result in the opposite relative stereochemistry. Analysis of the product by techniques such as NMR spectroscopy allows for the determination of the position of the deuterium atom, thereby revealing the stereochemical course of the key bond-forming step. Such experiments have provided strong evidence for the prevalence of syn-aminopalladation in many palladium-catalyzed carboamination reactions.

Analysis of Transition States and Intermediates

The understanding of reaction mechanisms is deepened by the characterization, either experimentally or computationally, of the transition states and intermediates involved. For the reactions of this compound, computational chemistry has played a significant role in modeling these transient species.

Indium-Mediated Allylation: As mentioned, the stereochemical outcome of the indium-mediated allylation of benzaldehyde is rationalized by a chair-like six-membered cyclic transition state. Computational studies, often employing Density Functional Theory (DFT), have been used to model this transition state. These calculations can predict the relative energies of different transition state conformations, thereby explaining the diastereoselectivity observed when using chiral substrates or auxiliaries. The calculations help to visualize the spatial arrangement of the aldehyde, the allylindium reagent, and any chiral ligands, providing insight into the factors that control the facial selectivity of the nucleophilic attack.

DFT calculations have been employed to investigate the geometries and energies of these transition states. nih.gov For example, in palladium-catalyzed carboamination, computational models can compare the energy barriers for syn- and anti-aminopalladation pathways, often confirming the kinetic favorability of the syn pathway. nih.gov These studies can also rationalize the observed diastereoselectivity by comparing the energies of transition states leading to different stereoisomeric products. For instance, steric interactions between substituents on the substrate and the ligands on the palladium catalyst in the transition state can be modeled to predict the major product.

| Reaction | Species Analyzed | Method of Analysis | Key Findings from Related Systems |

| Indium-Mediated Allylation | Six-membered cyclic transition state | DFT Calculations | Chair-like conformation is favored; explains diastereoselectivity. |

| Pd-Catalyzed Carboamination | Pd(II)-amido complex, aminopalladation transition state, alkylpalladium(II) intermediate, reductive elimination transition state | DFT Calculations | syn-Aminopalladation is often kinetically favored. |

| Pd-Catalyzed Carboetherification | Pd(II)-alkoxide complex, oxypalladation transition state, alkylpalladium(II) intermediate, reductive elimination transition state | DFT Calculations | Ligand structure can influence whether a syn- or anti-oxypalladation pathway is preferred. nih.gov |

Applications of 1r 1 Phenylbut 3 En 1 Ol in Organic Synthesis Beyond Basic Derivatives

Strategic Building Block for Complex Natural Product Synthesis (e.g., Statins Precursors)

The chiral syn-1,3-diol moiety is a fundamental structural motif present in a wide array of biologically active natural products and pharmaceutical agents, most notably in the statin family of HMG-CoA reductase inhibitors. researchgate.net The synthesis of these crucial scaffolds often relies on the use of chiral precursors that can establish the required stereochemistry with high fidelity. (1R)-1-phenylbut-3-en-1-ol and related chiral homoallylic alcohols are valuable starting points for this purpose.

A powerful strategy involves the direct, one-pot diastereoselective carboxylation and subsequent bromocyclization of chiral homoallylic alcohols. researchgate.net This methodology allows for the fixation of carbon dioxide and the introduction of a halogen, yielding functionalized syn-1,3-diol derivatives with excellent relative and absolute stereocontrol. researchgate.netresearchgate.net The resulting halogenated cyclic carbonate can be readily transformed into the desired diol structure, which constitutes the core side chain of various statins. This approach has been successfully applied to the pilot-plant scale synthesis of statins, demonstrating its industrial viability and the strategic importance of chiral homoallylic alcohols as foundational building blocks. researchgate.net Retrosynthetic analyses of complex molecules like Rosuvastatin often highlight the creation of a chiral homoallylic alcohol as a key strategic step to install the necessary stereocenters for the final 1,3-diol structure. researchgate.net

Precursor to Chiral Scaffolds (e.g., Substituted 1,3-Diols, Heterocycles)

The dual functionality of this compound makes it an ideal precursor for a variety of valuable chiral scaffolds that are themselves important in synthetic chemistry.

Substituted 1,3-Diols: Chiral syn-1,3-diols are ubiquitous in polyketide natural products and are highly sought-after synthetic targets. researchgate.net As mentioned, a highly effective method for converting homoallylic alcohols into functionalized syn-1,3-diols is through a one-pot carboxylation/bromocyclization reaction. researchgate.netresearchgate.net This process typically involves reacting the alcohol with carbon dioxide in the presence of a bromine source, leading to a brominated cyclic carbonate with high diastereoselectivity. The stereochemistry of the starting alcohol directly guides the formation of the new stereocenters. This method provides a significant advantage over traditional routes, such as the Narasaka-Prasad reduction, by avoiding cryogenic temperatures and pyrophoric reagents. researchgate.net

| Starting Material | Key Reagents | Product Type | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Chiral Homoallylic Alcohol | 1. CO₂ (1 atm), Base 2. Bromine Source (e.g., t-BuOBr) | Functionalized syn-1,3-Diol Precursor (Brominated Cyclic Carbonate) | Up to 91% | >19:1 | researchgate.net |

Heterocycles: The structure of this compound is well-suited for the synthesis of oxygen-containing heterocyclic systems. The interplay between the hydroxyl group, the alkene, and the phenyl ring can be exploited to construct various ring systems. For instance, 1-phenylbut-3-en-1-ol is a documented building block for the synthesis of (R)-2,3-Dihydro-2-phenyl-4H-1-benzopyran-4-one. chemicalbook.com This transformation involves reactions that utilize the alcohol and phenyl functionalities to form the benzopyran core, a scaffold present in many flavonoids and other biologically active compounds.

Synthesis of Advanced Organic Frameworks and Functionalized Molecules

While direct incorporation of this compound into advanced materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not widely reported, its inherent functionalities make it a potential precursor for such applications. The molecule possesses three distinct points for chemical modification: the hydroxyl group, the terminal double bond, and the phenyl ring.

Each of these sites can be selectively functionalized to introduce new chemical handles. For example:

The hydroxyl group can be converted into an ether, ester, or other functional group to serve as a linking point.

The alkene can undergo reactions like hydroformylation, oxidation, or metathesis to introduce carboxylic acids, aldehydes, or other polymerizable groups.

The phenyl ring can be functionalized through electrophilic aromatic substitution to attach coordinating groups necessary for MOF construction.

Through such modifications, the core chiral structure of this compound could be elaborated into bespoke linkers or nodes for the construction of complex, chiral, three-dimensional frameworks.

Integration in Multi-step Synthesis Schemes

The utility of this compound is most evident in its seamless integration into complex, multi-step synthetic sequences. Its pre-installed chirality and versatile functional groups allow chemists to bypass several steps that would otherwise be required to set a stereocenter or install functionality.

The synthesis of statin precursors is a prime example of its role in a multi-step pathway. researchgate.net Here, the molecule is not the final product but a crucial intermediate whose stereochemistry is relayed through several transformations to achieve the desired 1,3-diol in the target molecule. Similarly, the synthesis of benzopyran derivatives from this alcohol demonstrates a planned sequence where the starting material's features are methodically used to build a more complex heterocyclic system. chemicalbook.com

Advanced Spectroscopic and Analytical Characterization for Research Verification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of connectivity and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra serve as a fundamental fingerprint for (1R)-1-phenylbut-3-en-1-ol, confirming its molecular framework. Spectra are typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.org

The ¹H NMR spectrum displays characteristic signals corresponding to each unique proton in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The proton on the carbon bearing the hydroxyl group (the carbinol proton) appears as a distinct signal, while the vinyl protons of the butenyl group are observed further upfield. chemicalbook.com The allylic protons adjacent to the double bond also have a characteristic chemical shift. chemicalbook.com

Table 1: Representative ¹H NMR Data for 1-Phenylbut-3-en-1-ol

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Phenyl Protons | ~7.30 | Multiplet |

| Vinyl Proton (-CH=) | ~5.76 | Multiplet |

| Vinyl Protons (=CH₂) | ~5.07 | Multiplet |

| Carbinol Proton (CH-OH) | ~4.64 | Triplet/Doublet of Doublets |

| Allylic Protons (-CH₂-) | ~2.46 | Multiplet |

| Hydroxyl Proton (-OH) | Variable | Singlet (broad) |

Note: Exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency. Data compiled from representative values. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The phenyl carbons resonate in the aromatic region (~125-145 ppm), while the carbinol carbon (C-OH) appears around 70-75 ppm. The two vinyl carbons are found further upfield (~115-140 ppm), and the allylic carbon gives a signal in the aliphatic region (~40-45 ppm). rsc.org

While standard NMR can confirm the structure of 1-phenylbut-3-en-1-ol, it cannot distinguish between the (R) and (S) enantiomers in an achiral environment. smolecule.comasdlib.org To determine the isomeric or enantiomeric purity, a chiral solvating agent (CSA) can be added to the NMR sample. asdlib.org The CSA forms transient, diastereomeric complexes with each enantiomer, which results in separate, distinguishable signals in the NMR spectrum, allowing for the quantification of each isomer. asdlib.org

Beyond basic one-dimensional spectra, advanced NMR experiments are employed to assign stereochemistry and analyze the compound's preferred conformations in solution.

Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are coupled to each other, helping to confirm the connectivity of the carbon skeleton by revealing which protons are on adjacent carbons. asdlib.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for conformational analysis as it identifies protons that are close to each other in space, regardless of whether they are bonded. mdpi.com The presence of cross-peaks between specific protons in a NOESY spectrum can help determine the molecule's preferred three-dimensional arrangement and the stereochemical relationship between substituents. mdpi.com

Coupling Constant Analysis: A detailed analysis of proton-proton coupling constants (J-values) can provide insight into the dihedral angles between adjacent C-H bonds. researchgate.net This information is instrumental in determining the populations of different rotational isomers (rotamers) around single bonds, such as the bond between the phenyl ring and the chiral center. researchgate.net

These advanced techniques provide a comprehensive picture of the molecule's structure and behavior in solution, which is essential for research verification.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of 1-phenylbut-3-en-1-ol is C₁₀H₁₂O, corresponding to a molecular weight of approximately 148.2 g/mol . nih.gov

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of intact molecules with minimal fragmentation. rsc.org When analyzing this compound, ESI-MS would typically show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 149.2. Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed depending on the experimental conditions. rsc.org

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing components within a mixture and provides a characteristic fragmentation pattern for compound identification. nih.gov For 1-phenylbut-3-en-1-ol, the electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 148, although it may be weak. The fragmentation pattern is more informative for structural confirmation. nih.gov

Table 2: Key Mass Fragments in the GC-MS Spectrum of 1-Phenylbut-3-en-1-ol

| m/z Value | Proposed Fragment Ion | Significance |

| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion (M⁺) |

| 107 | [C₇H₇O]⁺ or [C₆H₅CHOH]⁺ | Base Peak; loss of the allyl radical (•C₃H₅) |

| 79 | [C₆H₇]⁺ | Phenyl ring fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation; loss of water and acetylene (B1199291) from base peak |

Note: Data based on typical fragmentation patterns for this class of compounds. nih.gov

The most abundant peak (base peak) is typically observed at m/z 107. nih.gov This corresponds to the stable benzylic cation formed by the cleavage of the bond between the chiral carbon and the allylic carbon.

HRMS is used to determine the exact mass of a molecule with a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₂O. The calculated exact mass for this formula is 148.088815 Da, and an experimental HRMS measurement would be expected to match this value closely, providing definitive proof of the compound's elemental composition. nih.gov

Chromatographic Methods for Purity and Stereoisomer Ratio Determination

Chromatographic techniques are indispensable in the analysis of chiral compounds, providing critical information on purity and the ratio of stereoisomers. For a compound like this compound, these methods are essential for verifying the success of asymmetric synthesis or resolution processes.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of a chiral substance. heraldopenaccess.us This method allows for the direct separation of enantiomers, which behave identically in an achiral environment. The separation is achieved by using a chiral stationary phase (CSP) within the HPLC column. The CSP creates a chiral environment where the two enantiomers, this compound and its (1S) counterpart, form transient diastereomeric complexes with differing stabilities, leading to different retention times.

The enantiomeric excess is a measure of the purity of a chiral sample, calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us A variety of CSPs are available, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support. The choice of the specific chiral column and the mobile phase (typically a mixture of alkanes like hexane (B92381) and an alcohol modifier such as isopropanol) is critical for achieving baseline separation. wiley-vch.de Detection is commonly performed using a UV detector, as the phenyl group in the molecule is a strong chromophore. heraldopenaccess.usuma.es

The process involves dissolving the sample in the mobile phase, injecting it into the HPLC system, and analyzing the resulting chromatogram. The retention times (t_R) for each enantiomer are recorded, and their respective peak areas are integrated to calculate the enantiomeric excess using the formula:

ee (%) = [|Area_R - Area_S| / (Area_R + Area_S)] x 100

Below is a table representing typical data obtained from a chiral HPLC analysis for the resolution of 1-phenylbut-3-en-1-ol enantiomers.

Table 1: Representative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Value |

|---|---|

| Column | Daicel Chiralpak® AD-H |

| Mobile Phase | Hexane:Isopropanol (B130326) (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (t_R) for (1S)-enantiomer | 15.0 min |

| Retention Time (t_R) for (1R)-enantiomer | 16.4 min |

X-ray Crystallography for Absolute Configuration Assignment

While chiral HPLC can quantify the ratio of enantiomers, it does not inherently assign the absolute configuration (the actual R or S designation) of the eluted peaks without a known standard. X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, thereby establishing its absolute configuration. springernature.com

This powerful technique requires a single, high-quality crystal of the compound. researchgate.net The crystal diffracts X-rays in a unique pattern, which can be mathematically analyzed to generate a detailed electron density map of the molecule. From this map, the precise position of each atom is determined, revealing the absolute stereochemistry. springernature.com

For organic molecules composed primarily of light atoms (C, H, O), determining the absolute configuration can be challenging. The phenomenon of anomalous scattering, which is necessary to distinguish between a molecule and its mirror image, is very weak for these elements. ed.ac.uk In such cases, two strategies are commonly employed:

Use of High-Quality Data and Advanced Analysis : With modern diffractometers and the use of specific X-ray wavelengths (like Cu Kα radiation), it is often possible to determine the absolute structure of light-atom molecules with high confidence. researchgate.net The "Flack parameter" is a critical value calculated during the analysis that indicates the correctness of the assigned configuration; a value close to zero for a known pure enantiomer confirms the assignment. ed.ac.uk

Derivatization : If the parent compound does not crystallize well or if the anomalous scattering is too weak, a common strategy is to create a derivative by reacting the molecule with a chiral reagent of known absolute configuration or a reagent containing a heavy atom (e.g., bromine or phosphorus). researchgate.netsci-hub.se This "internal reference" or heavy atom amplifies the anomalous scattering effects, making the determination of the absolute configuration of the entire derivative molecule—and by extension, the original chiral center—more reliable. researchgate.netrsc.org For this compound, the hydroxyl group provides a convenient site for creating ester derivatives for this purpose. sci-hub.se

The successful determination of the crystal structure provides unequivocal proof of the absolute configuration assigned to the stereocenter. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1S)-1-phenylbut-3-en-1-ol |

| Hexane |

| Isopropanol |

Computational and Theoretical Chemistry Studies of 1r 1 Phenylbut 3 En 1 Ol Reactivity

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions involving chiral alcohols. For reactions involving allylic and homoallylic alcohols, DFT calculations can map out the potential energy surfaces, identifying the most favorable reaction pathways.

A key area of investigation is the elucidation of reaction mechanisms involving the hydroxyl and alkene functionalities of molecules like (1R)-1-phenylbut-3-en-1-ol. For instance, in palladium-catalyzed allylic substitutions, DFT studies can clarify the nature of the active catalytic species and the elementary steps of the catalytic cycle. While specific DFT studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous systems. For example, DFT calculations have been employed to investigate the palladium-catalyzed amination of similar allylic alcohols, revealing the intricate details of C–O bond activation and C–N bond formation.

One illustrative example from the literature on a related system is the DFT study of the asymmetric allylation of benzaldehyde (B42025), a reaction that produces chiral homoallylic alcohols. nih.gov Such studies typically involve geometry optimization of reactants, products, and transition states using a specific functional and basis set, such as B3LYP/6-31G(d,p). nih.gov The calculated energies can then be used to construct a reaction energy profile, providing crucial mechanistic insights.

Table 1: Representative DFT-Calculated Energy Profile for a Model Asymmetric Allylation Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 (TS2) | +12.5 |

| Products | -20.1 |

Note: The data in this table is illustrative and based on typical values found in DFT studies of similar reactions.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling allows for the detailed examination of reaction pathways and the characterization of elusive transition states that are often difficult to observe experimentally. For this compound, this can be particularly valuable for understanding the stereochemical outcome of reactions at the chiral center or the double bond.

Computational modeling of the transition states in reactions such as asymmetric epoxidation or dihydroxylation of the butenyl side chain can reveal the origins of diastereoselectivity. The calculations can pinpoint the specific non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate, reagent, and catalyst that govern the facial selectivity of the attack on the double bond.

A relevant example is the quantum chemical study of the asymmetric allylation of benzaldehyde, which leads to the formation of a chiral secondary alcohol similar to this compound. nih.gov In this study, the transition state was modeled as a six-membered ring with a chair-like conformation to explain the observed stereoselectivity. nih.gov The computational models can predict which diastereomeric transition state is lower in energy, thus leading to the major product isomer.

Table 2: Calculated Energy Difference Between Diastereomeric Transition States for a Model Reaction

| Transition State | Relative Free Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|

| TS-A (leading to (R,R)-product) | 0.0 | 95:5 |

| TS-B (leading to (R,S)-product) | +1.8 |

Note: The data presented is hypothetical and serves to illustrate the type of information obtained from in silico modeling of transition states.

Prediction of Regio- and Stereoselectivity in Novel Reactions

A significant advantage of computational chemistry is its predictive power. Theoretical models can be used to forecast the regio- and stereoselectivity of novel reactions involving this compound before they are attempted in the laboratory. This can save considerable time and resources by prioritizing promising reaction conditions and catalysts.

For instance, in reactions where both the hydroxyl group and the double bond can react, computational models can predict the relative activation barriers for each pathway, thereby determining the regioselectivity. Similarly, in reactions that can generate new stereocenters, the models can predict the diastereomeric or enantiomeric excess.

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane, provides an example where regioselectivity can be computationally predicted. researchgate.net For a substrate like this compound, the reaction with a prochiral carbonyl compound could lead to different regio- and stereoisomers. DFT calculations could be used to evaluate the stability of the possible triplet 1,4-diradical intermediates, which in turn would determine the preferred outcome of the reaction. researchgate.net

Table 3: Predicted Regio- and Stereoselectivity for a Hypothetical Reaction of this compound

| Product Isomer | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|

| Regioisomer A, Stereoisomer 1 | 22.5 | A1:A2 = 90:10 B1:B2 = 98:2 A:B = 70:30 |

| Regioisomer A, Stereoisomer 2 | 23.9 | |

| Regioisomer B, Stereoisomer 1 | 21.8 | |

| Regioisomer B, Stereoisomer 2 | 24.5 |

Note: This table contains hypothetical data to demonstrate the predictive capabilities of computational models for novel reactions.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of (1R)-1-phenylbut-3-en-1-ol is no exception. Research is increasingly focused on developing methods that minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

A significant area of development involves the use of aqueous media for synthesis. Traditional organometallic reactions often necessitate anhydrous conditions, which can be costly and environmentally taxing. However, methods utilizing metals like zinc to mediate the reaction between benzaldehyde (B42025) and an allyl bromide in aqueous solutions offer a greener alternative. Another promising avenue is the use of bismuth-based reagents. Bismuth and its compounds are known for their low toxicity, making them environmentally benign substitutes for more hazardous materials. These bismuth-mediated procedures can exhibit high selectivity under mild conditions, further contributing to their sustainability profile.

Biocatalysis represents another cornerstone of sustainable synthesis. The use of enzymes, such as alcohol dehydrogenases (ADHs), can provide highly selective routes to chiral alcohols under mild conditions. rsc.org These enzymatic processes can be integrated into environmentally friendly systems, potentially recovering and reusing organic waste, thus contributing to a circular economy model. rsc.org

Future work will likely focus on optimizing these aqueous and bismuth-mediated systems to improve yields and expand their substrate scope. Furthermore, the discovery and engineering of novel enzymes with enhanced stability and activity will be crucial for making biocatalytic routes more industrially viable.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of a specific enantiomer like this compound demands high stereoselectivity, a challenge that drives continuous innovation in catalytic systems. The goal is to develop catalysts that are not only highly selective but also efficient, requiring low catalyst loadings and exhibiting high turnover numbers.

One established yet evolving approach is the use of chiral Lewis acid catalysis. Catalysts such as BINOL-derived titanium complexes have proven instrumental in asymmetric synthesis, directing the formation of one enantiomer over the other. Another strategy involves synergistic catalysis, where multiple catalysts work in concert to achieve a desired transformation. For example, a dual system of indium iodide and a nickel(0) complex has been used for the coupling of benzaldehyde with allyl acetate (B1210297) to form the target alcohol.

Enzymes are also at the forefront of novel catalytic systems. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly important for the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess. nih.govresearchgate.net Research is focused on discovering new enzymes and engineering existing ones to enhance their properties, such as tolerance to industrial conditions like high concentrations of co-solvents (e.g., 2-propanol). rsc.org More advanced photo-enzymatic cascade processes are also being developed, which combine light-driven reactions with biocatalysis to achieve superior stereoselectivity (up to 99% ee). rsc.org

The table below summarizes various catalytic approaches for the synthesis of chiral alcohols, highlighting the diversity of systems being explored.

| Catalytic System | Catalyst Example | Key Advantages |

| Chiral Lewis Acids | BINOL-derived Titanium Complexes | High enantioselectivity in asymmetric additions. |

| Synergistic Transition Metals | Indium iodide / Ni(0) complex | Mild reaction conditions and high efficiency. |

| Alcohol Dehydrogenases (ADHs) | SmADH2 from Stenotrophomonas maltophilia | Excellent tolerance to co-solvents, enables substrate-coupled cofactor regeneration. rsc.org |

| Ketoreductases (KREDs) | KRED1001 | High enantioselectivity for asymmetric ketone reduction. nih.gov |

| Photo-enzymatic Cascades | Ni/Photocatalyst + Carbene Transferase | Superior stereoselectivity and sustainable approach. rsc.org |

Future research will likely involve the design of more sophisticated multifunctional catalysts, including those that combine different catalytic modes. The integration of computational studies will be vital in understanding reaction mechanisms and designing catalysts with tailored properties for optimal performance. rsc.org

Broadening the Scope of this compound in Complex Molecular Architecture

This compound is a homoallylic alcohol, a class of molecules that serves as a critical precursor in the synthesis of more complex structures. Its bifunctionality, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a wide range of subsequent chemical modifications. This versatility makes it an invaluable building block for constructing intricate molecular architectures, particularly those found in biologically active natural products and pharmaceuticals. nih.gov

The hydroxyl group can be oxidized to a ketone, while the alkene moiety can undergo reactions such as epoxidation, dihydroxylation, or oxidative cleavage. These transformations open pathways to a diverse array of functionalized intermediates. As a chiral molecule, enantiomerically pure this compound allows for the construction of target molecules with specific three-dimensional arrangements, a critical aspect of modern drug design.

Future research will focus on leveraging the reactivity of this chiral building block in novel synthetic strategies. This includes its use in cascade reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity. Furthermore, its application in the synthesis of key intermediates for natural products like phyllostoxin, grandisol, and fragranol showcases the potential of related chiral alcohols in complex synthesis. rsc.org The development of new reactions that exploit the unique stereoelectronic properties of this compound will continue to broaden its utility in creating sophisticated molecular structures.

Integration with Continuous Flow Chemistry and Automation for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial-scale production presents significant challenges, including issues with heat transfer, reaction control, and safety. Continuous flow chemistry offers elegant solutions to many of these problems, and its integration into the synthesis of this compound is a key area for future research.

Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. rsc.org For the synthesis of chiral alcohols, continuous-flow systems have been successfully used to optimize multi-step enzymatic reactions. nih.gov For instance, cofactor-entrapped gel microreactors have been employed for the asymmetric production of chiral alcohols, achieving high space-time yields and significantly improving the utilization of expensive cofactors. researchgate.net

Automation is a natural partner to flow chemistry. Automated systems can control reagent addition, monitor reaction progress in real-time (e.g., via in-line spectroscopy), and even perform downstream processing and purification. nih.govrsc.org This not only enhances efficiency and reproducibility but also allows for the rapid screening of reaction conditions to identify optimal parameters. The development of a fully automated continuous-flow production system is a tangible goal for the scalable synthesis of chiral intermediates. nih.gov

The benefits of integrating continuous flow and automation are summarized in the table below.

| Feature | Benefit in Scalable Synthesis |

| Precise Control | Improved reaction selectivity, yield, and consistency. rsc.org |

| Enhanced Safety | Better management of exothermic reactions and hazardous reagents. |

| Scalability | Straightforward scaling by running the system for longer or using parallel reactors. rsc.org |

| Automation | High-throughput screening, reduced manual labor, and enhanced reproducibility. nih.gov |

| Process Intensification | Increased space-time yields and more efficient use of reagents and catalysts. researchgate.net |

Future research in this area will focus on designing integrated flow platforms specifically for the enantioselective synthesis of this compound. This will involve the development of robust immobilized catalysts (both chemical and biological) that can be packed into flow reactors for long-term, continuous operation. The ultimate aim is to create a seamless, automated, and highly efficient manufacturing process for this valuable chiral building block.

Q & A

Q. What are the established synthetic routes for (1R)-1-phenylbut-3-en-1-ol, and what experimental parameters influence yield and enantiomeric excess?

The compound is commonly synthesized via allylation of benzaldehyde with allyl bromide in deep eutectic solvents (DES) like choline chloride–lactic acid (1:2). Key parameters include reaction time (1 hour post-benzaldehyde addition), solvent viscosity, and temperature (ambient to 70°C). Solvent selection impacts solubility: allyl bromide dissolves in ChCl–lactic acid but forms emulsions in other DES . Yield optimization requires monitoring phase separation and adjusting DES polarity.

Q. How is the absolute configuration of this compound validated experimentally?

The (R)-configuration is confirmed by comparing optical rotation data with literature values. For example, (+)-1-phenylbut-3-en-1-ol correlates with the (R)-enantiomer, validated against enzymatic resolution methods (e.g., liver acetone powders) and prior assignments from Minowa and Mukaiyama (1987) . Modern techniques like X-ray crystallography or electronic circular dichroism (ECD) provide additional validation.

Q. What are the recommended storage and handling protocols for this compound to prevent degradation?

Store in sealed containers under inert gas (N₂/Ar) at room temperature. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Use impervious gloves and safety goggles during handling, and work in a fume hood due to potential volatility .

Advanced Research Questions

Q. How do solvent effects in deep eutectic solvents (DES) influence the reaction kinetics and stereochemical outcomes of this compound synthesis?

DES polarity and hydrogen-bonding networks modulate transition states. For instance, ChCl–lactic acid enhances nucleophilicity of allyl bromide via Br⁻ activation, favoring stereoselective C–C bond formation. High viscosity in DES like ChCl–tartaric acid slows diffusion, requiring agitation to maintain reaction efficiency . Solvent-free photocatalysis in DES further reduces side reactions, improving enantiomeric excess .

Q. What strategies resolve contradictions in stereochemical assignments of this compound across historical studies?

Discrepancies arise from differing resolution methods (e.g., enzymatic vs. chemical). To reconcile

Q. How can scale-up challenges for this compound synthesis be addressed while maintaining enantiopurity?

Key issues include solvent recovery and heat dissipation. Solutions:

Q. What analytical methods are most effective for identifying byproducts in this compound synthesis?

Combine GC-MS for volatile byproducts (e.g., allyl ethers) and LC-MS for polar impurities. NMR (¹H/¹³C) detects diastereomers, while IR spectroscopy identifies hydroxyl group interactions. For trace analysis, high-resolution mass spectrometry (HRMS) is critical .

Q. How does the hydroxyl group in this compound participate in hydrogen-bonding networks during catalytic processes?

The hydroxyl group stabilizes transition states via hydrogen bonding with DES components (e.g., lactic acid). This interaction lowers activation energy for enantioselective C–C bond formation, as demonstrated in kinetic isotopic effect (KIE) studies .

Methodological Notes

- Data Contradiction Analysis : Triangulate results using multiple techniques (e.g., optical rotation, X-ray, computational models) to address historical inconsistencies .

- Experimental Design : Prioritize DES screening (polarity, viscosity) and real-time monitoring (e.g., in situ FTIR) for kinetic studies .

- Advanced Characterization : Employ chiral stationary phases in chromatography and synchrotron-based X-ray sources for unambiguous stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.